6-Bromo-5-methylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) |
InChI Key |
GELSPYAXWZQVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 6 Bromo 5 Methylquinazolin 4 3h One and Its Analogues
Strategies for the Construction of the Quinazolin-4(3H)-one Core
The fundamental structure of quinazolin-4(3H)-one can be assembled through several reliable synthetic routes, primarily involving cyclization and condensation reactions.
The most common and versatile approach to the quinazolin-4(3H)-one core begins with anthranilic acid or its derivatives. ijarsct.co.innih.gov These methods involve the condensation of the anthranilic acid derivative with a suitable one-carbon source, followed by cyclization.
One of the earliest and most fundamental methods is the Niementowski reaction , which involves the condensation of anthranilic acid with amides, such as formamide (B127407), to yield quinazolin-4(3H)-one. ijarsct.co.intandfonline.com This reaction can be performed under thermal conditions, often requiring high temperatures (150-160°C) for several hours. epstem.net A mixture of anthranilic acid and formamide when heated, produces quinazolin-4(3H)-one. epstem.net
Another classical approach involves the reaction of anthranilic acid with orthoesters, like trimethyl orthoformate, in the presence of an amine. tandfonline.com This three-component reaction allows for the direct introduction of a substituent at the N-3 position. The reaction of anthranilic acid, trimethyl orthoformate, and a primary amine can be subjected to microwave irradiation to accelerate the formation of the quinazolin-4(3H)-one product. tandfonline.com
Furthermore, the acylation of anthranilic acid with acid chlorides or anhydrides, followed by cyclization, is a widely used strategy. For instance, treatment of an anthranilic acid derivative with an acyl chloride can yield an N-acyl-anthranilic acid, which can then be cyclized to a benzoxazinone (B8607429) intermediate. nih.gov This intermediate is then reacted with an amine to furnish the desired quinazolin-4(3H)-one. nih.govtandfonline.com
Table 1: Examples of Classical Cyclization Reactions from Anthranilic Acid Derivatives
| Starting Material | Reagents | Product | Reference |
| Anthranilic acid | Formamide | Quinazolin-4(3H)-one | tandfonline.comepstem.net |
| Anthranilic acid, Amine | Trimethyl orthoformate | 3-Substituted-quinazolin-4(3H)-one | tandfonline.com |
| 5-Bromoanthranilic acid | 4-Chlorobutyryl chloride, then Acetic anhydride (B1165640), then Amine | Tricyclic quinazolinone derivative | nih.gov |
Benzoxazinones, particularly 4H-3,1-benzoxazin-4-ones, are key intermediates in the synthesis of quinazolin-4(3H)-ones. nih.govtandfonline.com These intermediates are typically prepared by the cyclization of N-acylanthranilic acids, often using dehydrating agents like acetic anhydride. nih.govtandfonline.com
The reaction of a benzoxazinone with a primary amine is a highly efficient method for constructing the quinazolin-4(3H)-one ring system. tandfonline.comscholarsresearchlibrary.com This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, followed by ring-opening and subsequent cyclization to form the pyrimidinone ring of the quinazolinone. This method is advantageous as it allows for the introduction of a wide variety of substituents at the N-3 position by simply varying the amine used in the reaction. tandfonline.com
For example, 2-methyl-4H-benzoxazin-4-one, synthesized from anthranilic acid and acetic anhydride, can be reacted with various amines to produce a range of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com Similarly, substituted benzoxazinones can be used to prepare quinazolinones with specific substitution patterns on the benzene (B151609) ring. For instance, a 6-bromo-2-(3-chloropropyl)-4H-benzo[d] tandfonline.commdpi.comoxazin-4-one intermediate can be synthesized and subsequently reacted with amines. nih.gov
Table 2: Synthesis of Quinazolin-4(3H)-ones from Benzoxazinones
| Benzoxazinone Intermediate | Amine | Product | Reference |
| 2-Methyl-4H-benzoxazin-4-one | Various primary amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.com |
| 6-Bromo-2-(3-chloropropyl)-4H-benzo[d] tandfonline.commdpi.comoxazin-4-one | Ammonium acetate (B1210297) | 6-Bromo-2-(3-chloropropyl)quinazolin-4(3H)-one | nih.gov |
| Substituted 4H-3,1-benzoxazin-4-ones | Sulfanilamide | 3-(p-Sulfamoylphenyl)-4(3H)-quinazolinone derivatives | researchgate.net |
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. Green chemistry principles have been applied to the synthesis of quinazolin-4(3H)-ones, focusing on the use of safer solvents, reduced energy consumption, and catalytic processes. ijarsct.co.intandfonline.com
Microwave-assisted synthesis has emerged as a powerful tool in this regard. sci-hub.catbenthamdirect.comresearchgate.net Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. epstem.netscholarsresearchlibrary.com For instance, the Niementowski reaction, which traditionally requires prolonged heating, can be completed in a matter of minutes under microwave irradiation, with improved yields. epstem.net The synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, orthoesters, and amines is also efficiently carried out in a microwave reactor. tandfonline.com
Solvent-free conditions, or the use of green solvents like water or deep eutectic solvents (DESs), are other key aspects of green synthesis. tandfonline.comsci-hub.cat The condensation of anthranilamide with aldehydes or ketones to form quinazolin-4(3H)-ones has been successfully achieved under solvent-free microwave irradiation using a catalytic amount of SbCl3. scispace.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have also been employed as both the reaction medium and catalyst for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from benzoxazinone and amines. tandfonline.com
Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using a photocatalyst like fluorescein (B123965) in the presence of an oxidant represents another innovative and green approach to quinazolin-4(3H)-ones. nih.gov
Table 3: Green and Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones
| Method | Reactants | Conditions | Advantages | Reference |
| Microwave-assisted Niementowski | Anthranilic acid, Formamide | Microwave irradiation | Reduced reaction time, higher yield | epstem.net |
| Microwave-assisted one-pot | Anthranilic acid, Amine, Orthoester | Microwave irradiation (120°C, 30 min) | Rapid, one-pot synthesis | tandfonline.com |
| Solvent-free microwave | Anthranilamide, Aldehyde/Ketone | SbCl3 catalyst, microwave irradiation | Solvent-free, rapid, high yield | scispace.com |
| Deep Eutectic Solvent | Benzoxazinone, Amine | Choline chloride:urea DES, 80°C | Green solvent, catalytic medium | tandfonline.com |
| Visible Light Photocatalysis | 2-Aminobenzamide, Aldehyde | Fluorescein, TBHP, visible light | Metal-free, uses clean energy source | nih.gov |
Regioselective Introduction and Modification of Halogen and Alkyl Substituents on the Quinazolinone Ring
The synthesis of specifically substituted quinazolinones like 6-bromo-5-methylquinazolin-4(3H)-one requires precise control over the introduction of substituents onto the aromatic ring.
The introduction of a bromine atom at the 6-position of the quinazolinone ring is typically achieved by starting with a pre-functionalized anthranilic acid derivative. The use of 5-bromoanthranilic acid as a starting material directly leads to the formation of 6-bromoquinazolin-4(3H)-one derivatives. nih.gov This approach ensures complete regioselectivity, as the position of the bromine atom is determined by the starting material.
For example, the reaction of 5-bromoanthranilic acid with 4-chlorobutyryl chloride, followed by cyclization to the corresponding benzoxazinone and subsequent reaction with an amine, yields a 6-bromo-substituted tricyclic quinazolinone. nih.gov This strategy is a reliable method for incorporating a bromine atom at the desired position.
While direct bromination of the pre-formed quinazolinone ring is possible, it can often lead to a mixture of products and may require optimization to achieve the desired regioselectivity. Therefore, starting with the appropriately substituted precursor is generally the preferred method.
The introduction of a methyl group at the 5-position of the quinazolinone ring is most effectively accomplished by using a starting material that already contains the methyl group in the correct position. For instance, employing 2-amino-6-methylbenzoic acid (6-methylanthranilic acid) as the precursor would lead to the formation of a 5-methylquinazolin-4(3H)-one derivative.
Methylation can also be achieved at other positions of the quinazolinone ring. For example, the N-3 position can be methylated by reacting the quinazolin-4(3H)-one with a methylating agent such as methyl iodide in the presence of a base.
The C-2 position can be methylated by using acetic anhydride in the reaction with anthranilic acid, which leads to the formation of a 2-methyl-4H-benzoxazin-4-one intermediate. tandfonline.com This intermediate can then be reacted with an amine to yield a 2-methyl-3-substituted-quinazolin-4(3H)-one. tandfonline.com
For the specific synthesis of this compound, the most direct and regioselective approach would involve starting with 2-amino-5-bromo-6-methylbenzoic acid. This precursor would then undergo cyclization, for example, through reaction with formamide, to yield the target compound.
Derivatization and Functionalization of the this compound Scaffold
The strategic functionalization of the this compound core is a key focus in the synthesis of novel derivatives. The presence of the bromine atom at C6, the methyl group at C5, and reactive centers at the N3 and C2 positions allows for a range of chemical transformations. These modifications are instrumental in fine-tuning the pharmacological profile of the resulting molecules.
The N3 position of the quinazolinone ring is a frequent target for derivatization, commonly achieved through N-alkylation or N-arylation reactions. These modifications can significantly influence the molecule's biological activity.
Prolonged reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals can lead to alkylation at the N3 position. nih.gov In these reactions, the O-alkyl group of the orthoamide serves as the source of the N3-alkyl group. nih.gov A more common and versatile method involves the direct alkylation of the quinazolinone nitrogen. For instance, the N3-alkylation of 2-chloro-4(3H)-quinazolinone with methyl bromoacetate (B1195939) can be optimized to achieve full regioselectivity, providing exclusive access to the N-alkylated isomer, which can then serve as a scaffold for further diversification. rsc.org
The synthesis of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones often starts with 5-bromoanthranilic acid. researchgate.netscispace.com This starting material can be converted into a 6-bromo-2-phenyl-1,3,4-benzoxazinone intermediate. scispace.com Subsequent reaction with primary amines or other nitrogen-containing synthons leads to the introduction of a wide variety of substituents at the N3 position. researchgate.netresearchgate.net For example, reacting ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate with various primary amines in glacial acetic acid yields a series of N-substituted acetamides at the N3 position. scispace.com
| Starting Material/Intermediate | Reagent | Conditions | N3-Substituent | Reference |
| Anthranilamide | Dimethylformamide di(primary-alkyl)acetals | High temperature, prolonged reaction | Alkyl | nih.gov |
| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | Optimized alkylation conditions | -CH₂COOCH₃ | rsc.org |
| 6-Bromo-2-phenyl-1,3,4-benzoxazinone | Ethyl glycinate | Pyridine, reflux | -CH₂COOC₂H₅ | scispace.com |
| Ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate | Primary amines (e.g., C₆H₅NH₂) | Glacial acetic acid, reflux | -CH₂CONH-R | scispace.com |
| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Hydrazine hydrate | Reflux at 120-130°C | -NH₂ | mediresonline.org |
The C2 position of the quinazolinone scaffold is another critical site for introducing molecular diversity. The nature of the substituent at this position can play a significant role in the compound's interaction with biological targets. nih.gov
Achieving regioselective substitution at the C2 position can be challenging due to the higher reactivity of the C4 position in many nucleophilic aromatic substitution reactions. nih.gov However, specific strategies have been developed to overcome this. One common approach involves the use of a 2-thioxo or 2-mercapto quinazolinone intermediate. For example, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can be synthesized from 5-bromoanthranilic acid and phenyl isothiocyanate. nih.gov The resulting thiol group at the C2 position is a versatile handle for further functionalization. It can react with various alkyl halides or substituted benzyl (B1604629) bromides in the presence of a base like potassium carbonate to yield corresponding 2-thioether derivatives. nih.gov
Alternatively, cyclization reactions of substituted anilines or N-arylamidines are frequently employed to synthesize C2-substituted quinazolines directly. nih.gov Another strategy involves starting with a 2-chloroquinazoline, where the C4 position is blocked, to direct substitution to the C2 position. nih.gov The introduction of various aromatic and heterocyclic groups at the C2 position has been a key strategy in the development of quinazolinone-based compounds. researchgate.net
| Precursor Scaffold | Key Intermediate | Reagents for Functionalization | C2-Substituent | Reference |
| 5-Bromoanthranilic acid | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Alkyl halides, Substituted benzyl bromides | -S-Alkyl, -S-Benzyl | nih.gov |
| 2-Chloroquinazolines | N/A | Amines, Sulfinates | -NHR, -SO₂R | nih.gov |
| Anthranilic acid derivatives | N/A | Phenyl isothiocyanate | -SH | nih.gov |
| 6-Iodo-2-thienylquinazolin-4(3H)-one | N/A | Various reagents for fused ring systems | Fused heterocycles (e.g., pyridazino, pyrrolo) | nih.gov |
The bromine atom at the C6 position of the quinazolinone ring is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Among these, the Suzuki-Miyaura cross-coupling reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of reagents. nih.govyonedalabs.com
The Suzuki-Miyaura reaction couples an organohalide (in this case, the 6-bromo-quinazolinone) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.orgmdpi.com The reactivity of the halide in this reaction generally follows the order I > Br > OTf >> Cl. libretexts.org
This methodology has been successfully applied to 6-bromo-quinazolinone derivatives to introduce a variety of aryl and heteroaryl groups at the C6 position. researchgate.net For example, 6-bromo-2-styrylquinazolin-4(3H)-ones have been coupled with different arylboronic acids using a palladium catalyst to afford novel 6-aryl-2-styrylquinazolin-4(3H)-ones. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield. mdpi.comresearchgate.net
Beyond C-C bond formation, the C6-bromo position can also be used for palladium-catalyzed C-N bond formation reactions (Buchwald-Hartwig amination) to introduce various amine functionalities. mdpi.comresearchgate.net
| Substrate | Coupling Partner | Catalyst / Ligand | Base | C6-Substituent | Reaction Type | Reference |
| 6-Bromo-2-styrylquinazolin-4(3H)-one | Arylboronic acids | Palladium catalyst | Not specified | Aryl | Suzuki-Miyaura | researchgate.net |
| Bromo-substituted quinazoline (B50416) | Boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | Aryl-thiadiazole conjugate | Suzuki-Miyaura | mdpi.com |
| 6-Bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)-4-quinazolin-(3H)-one | Aryl, heteroaryl, and alkyl amines | Pd₂(dba)₃ / DavePhos | NaOtBu | Amino (-NR¹R²) | Buchwald-Hartwig Amination | researchgate.net |
| ortho-Bromoanilines | Benzyl, alkyl, aryl, alkenyl, heteroaromatic boronic esters | CataXCium A Pd G3 | Not specified | Various C-based groups | Suzuki-Miyaura | nih.gov |
Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacologically active moieties into a single molecule. nih.govnih.gov The goal is to create a hybrid compound with an improved activity profile, potentially acting on multiple biological targets or combining the beneficial properties of its constituent parts. nih.govnih.gov The quinazolinone scaffold is a popular building block for the creation of such hybrids. nih.govresearchgate.net
A wide array of heterocyclic systems have been conjugated with the quinazolinone core. Examples include hybrids with:
Triazole: Triazole and quinazolinone scaffolds have been linked via a 2-thioacetamido bridge. rsc.org
Thiazole: This active heterocycle has been incorporated into quinazolinone structures to create new hybrid compounds. researchgate.net
Oxadiazole: Quinazolinone-oxadiazole hybrids have been synthesized and evaluated for their biological activities. nih.govrsc.org
Indolin-2-one: Hybrids have been formed by linking 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linkage. nih.govrsc.org
Sulfonamides: Quinazolinone-sulfonamide hybrids have been designed, sometimes using an amino acid as a precursor for the linkage. nih.gov
In addition to other heterocycles, quinazolinones have been conjugated with biomolecules. For instance, urea, thiourea, acetamide, or sulfonamide derivatives of quinazolinones have been conjugated with the amino acid lysine. nih.gov Furthermore, quinazolinone conjugates have been developed for applications beyond therapeutics, such as fluorescent probes for biological imaging, demonstrating the versatility of this chemical scaffold. researchgate.net
| Quinazolinone Core | Partner Moiety | Linkage Type | Resulting Hybrid/Conjugate | Reference |
| Quinazolinone | Triazole | 2-Thioacetamido | Quinazolinone-Triazole | rsc.org |
| 2-Methylquinazolin-4(3H)-one | Indolin-2-one | Imine | Quinazolinone-Indolinone | nih.govrsc.org |
| Quinazolinone | Thiazolidin-4-one | Schiff base cyclocondensation | Quinazolinone-Thiazolidinone | rsc.org |
| Quinazolinone | Sulfonamide | Glycine amino acid linker | Quinazolinone-Sulfonamide | nih.gov |
| Quinazolinone | Lysine | Urea/Thiourea/Acetamide/Sulfonamide | Quinazolinone-Lysine Conjugate | nih.gov |
| Quinazolinone | Aldehydes with double bonds | N/A | Fluorescent Probes | researchgate.net |
Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Characterization
No published ¹H or ¹³C NMR data specifically for 6-Bromo-5-methylquinazolin-4(3H)-one could be located. This technique would be essential for confirming the precise arrangement of protons and carbon atoms, including the specific positions of the bromo and methyl substituents on the quinazolinone core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, is not available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
While IR spectroscopy is routinely used to identify functional groups in quinazolinone derivatives, no specific IR spectra for this compound have been published. This analysis would typically be used to confirm the presence of key functional groups such as the carbonyl (C=O) and amine (N-H) groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
There is no high-resolution mass spectrometry data available for this compound in the scientific literature. This technique would be crucial for determining the exact elemental composition and confirming the molecular formula of the compound with high precision.
Computational Chemistry and in Silico Methodologies in Chemical Biology Research
Molecular Docking Studies for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.
In studies involving 6-bromo quinazoline (B50416) derivatives, molecular docking has been instrumental in elucidating their interaction with protein targets such as the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov For instance, docking analyses of a series of 2-thio-6-bromo-3-phenylquinazolin-4(3H)-one derivatives revealed specific binding modes within the EGFR active site. researchgate.netnih.gov
Key interactions were identified between the quinazoline derivatives and crucial amino acid residues. One of the most active compounds, designated as 8a in a study, was found to establish hydrogen bonds and other significant interactions within the EGFR binding pocket. researchgate.netnih.gov Common interactions observed for derivatives in this class include hydrogen bonds with residues like Lys721 and π-π or π-alkyl interactions with residues such as Phe699, Val702, Ala719, Leu764, Thr766, and Leu820. nih.gov The specific interactions can vary depending on the substitutions on the quinazoline scaffold. For example, derivatives with methyl and chlorine substitutions on a benzyl (B1604629) moiety were shown to form similar hydrogen bond interactions with Lys721. nih.gov
| Compound Type | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|
| 2-thio-6-bromo-3-phenylquinazolin-4(3H)-one derivatives | Lys721, Met742 | Hydrogen Bond |
| Derivatives with benzyl moiety | Phe699, Val702, Ala719, Leu764, Thr766, Leu820 | π-π stacking, π-alkyl, Hydrophobic |
A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential ligands. For the 6-bromo quinazoline derivatives targeting EGFR, binding energies were calculated to quantify their binding strength. researchgate.netnih.gov Compound 8a, which demonstrated significant cytotoxic activity, had a calculated binding energy of -6.7 kcal/mol. researchgate.netnih.govnih.gov Another derivative, compound 8c, showed a binding energy of -5.3 kcal/mol. researchgate.netnih.govnih.gov These values provide a quantitative measure to compare the binding potential of different derivatives and correlate it with their biological activity.
| Compound ID | Binding Energy (kcal/mol) |
|---|---|
| Compound 8a | -6.7 |
| Compound 8c | -5.3 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the conformational stability of the complex over time. researchgate.net MD simulations were performed on the complex of a 6-bromo quinazoline derivative (compound 8a) and EGFR to evaluate its stability. researchgate.netnih.gov The conformational stability was assessed by calculating the Root-Mean-Square Deviation (RMSD) of the atomic positions throughout the simulation compared to a reference structure. researchgate.net This analysis helps to validate the docking poses and provides deeper insights into the behavior of the ligand within the binding site, ensuring the predicted interactions are maintained over time. researchgate.netnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing information about their structure, stability, and reactivity. nih.gov DFT analysis was conducted on 6-bromo quinazoline derivatives to complement experimental findings. nih.govnih.gov Using the B3LYP/6–31 + G(d, p) level of theory, researchers studied the properties of the most active compound (8a) and a less active one (8c). nih.govnih.gov The results indicated that compound 8a was thermodynamically more stable than compound 8c. nih.govnih.gov Such calculations are valuable for understanding the intrinsic properties of the molecules that contribute to their biological activity and for correlating theoretical data with experimental results, such as IR spectra. nih.gov
Virtual Screening and Pharmacophore Modeling for Rational Drug Design and Lead Identification
Virtual screening and pharmacophore modeling are powerful in silico strategies for identifying novel bioactive compounds from large chemical libraries. researchgate.netresearchgate.net Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.
Evaluation of Antimicrobial Activities
The antimicrobial properties of various 6-bromo-quinazolin-4(3H)-one derivatives have been investigated, revealing a broad spectrum of activity against diverse microbial pathogens. These studies are crucial for understanding the potential therapeutic applications of this chemical scaffold.
Antibacterial Spectrum and Efficacy Against Diverse Bacterial Strains (e.g., Gram-positive and Gram-negative)
Derivatives of 6-bromo-quinazolin-4(3H)-one have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of newly synthesized 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were assessed for their antimicrobial effects. nih.gov The investigation utilized the cup-plate agar diffusion method against bacterial species including Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa (Gram-negative). nih.gov Several compounds in this series showed significant antibacterial activity, comparable to standard drugs. nih.gov
In another study, novel 6,8-dibromo-4(3H)quinazolinone derivatives were screened for antibacterial properties. nih.gov One derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, was identified as a particularly potent agent, with minimum inhibitory concentrations (MICs) of 1.56 µg/ml against E. coli and L. monocytogenes, and 3.125 µg/ml against S. typhimurium. nih.gov
Furthermore, the antibacterial potential of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one was evaluated. This compound exhibited high activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia, with zones of inhibition ranging from 10 to 16 mm. mediresonline.orgmediresonline.org The activity of this compound against Staphylococcus aureus was reported to be higher than the standard drug Ciprofloxacin. mediresonline.orgmediresonline.org
Table 1: Antibacterial Activity of Selected 6-Bromo-Quinazolinone Derivatives
| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | Escherichia coli (Gram-) | MIC | 1.56 µg/ml | nih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | Salmonella typhimurium (Gram-) | MIC | 3.125 µg/ml | nih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | Legionella monocytogenes (Gram+) | MIC | 1.56 µg/ml | nih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | Staphylococcus aureus (Gram+) | MIC | 25 µg/ml | nih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | Pseudomonas aeruginosa (Gram-) | MIC | 25 µg/ml | nih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | Bacillus cereus (Gram+) | MIC | 25 µg/ml | nih.gov |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus (Gram+) | Zone of Inhibition | 10 - 16 mm | mediresonline.org |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Bacillus species (Gram+) | Zone of Inhibition | 10 - 16 mm | mediresonline.org |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Escherichia coli (Gram-) | Zone of Inhibition | 10 - 16 mm | mediresonline.org |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Klebsiella pneumonia (Gram-) | Zone of Inhibition | 10 - 16 mm | mediresonline.org |
Antifungal Spectrum and Efficacy
The antifungal potential of the 6-bromo-quinazolin-4(3H)-one scaffold has been confirmed through various studies on its derivatives. A series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were tested against Candida albicans, Aspergillus niger, and Curvularia lunata, with several derivatives showing significant antifungal activity. nih.gov
In a separate study, 6,8-dibromo-4(3H)quinazolinone derivatives were screened against Candida albicans and Aspergillus flavus. nih.gov Notably, the derivative 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide demonstrated very potent in vitro antifungal activity, with MIC values of 0.78 µg/ml against C. albicans and 0.097 µg/ml against A. flavus. nih.gov
Conversely, an evaluation of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed high activity against several bacterial species but no activity against the fungal strain Candida albicans. mediresonline.orgmediresonline.org Another study on 6-bromo-4-ethoxyethylthio quinazoline found it to possess high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net
Table 2: Antifungal Activity of Selected 6-Bromo-Quinazolinone Derivatives
| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | MIC | 0.78 µg/ml | nih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Aspergillus flavus | MIC | 0.097 µg/ml | nih.gov |
| 6-bromo-4-ethoxyethylthio quinazoline | Plant Pathogenic Fungi | EC50 | 17.47 - 70.79 µg/mL | researchgate.net |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Candida albicans | N/A | No activity | mediresonline.org |
Anti-Biofilm Formation and Quorum Sensing Inhibition Studies
Bacterial communication, or quorum sensing (QS), is a key regulator of group behaviors such as biofilm formation and virulence factor production. nih.gov Interrupting the QS system is a modern strategy to combat bacterial virulence. nih.gov Research into quinazolinone analogues has identified them as potential inhibitors of the Pseudomonas Quorum Sensing (pqs) system in the pathogenic bacterium Pseudomonas aeruginosa. semanticscholar.org
While direct studies on 6-Bromo-5-methylquinazolin-4(3H)-one are unavailable, research on related structures is informative. In one study, a series of 1,3,4-thiadiazole bearing 4(3H)-quinazolinone compounds were synthesized and evaluated for their anti-biofilm activity. The derivative 6-bromo-3-{4-[5-(4-nitrophenylamino)-1,3,4-thiadiazol-2-yl]phenyl}-2-methylquinazolin-4(3H)-one was the most active, inhibiting biofilm formation by 30.0%. researchgate.net Another study tested quinazolinone analogues for pqs inhibition and found that while some compounds were potent QS inhibitors, they only minimally inhibited biofilm formation. semanticscholar.org
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for this compound have not been specifically detailed. However, research on related compounds offers potential insights. For the broader class of quinazolinones, it is suggested that their biological effects may stem from interactions with specific targets like enzymes or receptors. evitachem.com For example, one study proposed that the antibacterial activity of certain 4(3H)-quinazolinones is due to their binding to penicillin-binding proteins. acs.org
A study on the antifungal mechanism of 6-bromo-4-ethoxyethylthio quinazoline against the fungus Gibberella zeae found that treatment with the compound led to a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate content, as well as reduced chitinase activity. researchgate.net This suggests that for some derivatives, the antifungal action may involve disruption of cell wall integrity and key metabolic processes. researchgate.net
Evaluation of Cytotoxic and Anticancer Activities (Cell Line Based)
The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents. nih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov
In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, SW480, A2780, TK-10, UACC-62, HepG2, PC-3, HT29, HCT116)
Although specific cytotoxic data for this compound is not available, numerous studies have demonstrated the potent anticancer activity of various 6-bromo-quinazolin-4(3H)-one derivatives against a range of human cancer cell lines.
A novel series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives was evaluated for antiproliferative activity against the MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines. nih.govnih.gov One derivative, designated 8a, which contained an aliphatic linker, was found to be the most potent, with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cells. nih.govnih.gov This compound showed greater potency than the standard drug Erlotinib against the MCF-7 cell line. nih.govnih.gov
The cytotoxicity of quinazolin-4(3H)-one derivatives has also been assessed against the A2780 (ovarian carcinoma) cell line. In one study, a series of derivatives showed potent cytotoxicity against both MCF-7 and A2780 cell lines, with activity for most tested compounds being 4 to 87 times greater than the positive control, lapatinib, against A2780 cells. tandfonline.comnih.gov
Studies on 6-substituted quinazolinone derivatives reported their evaluation against HT29 (colon colorectal adenocarcinoma) and HCT116 (colorectal carcinoma) cell lines. One compound, a 6-aminosubstituted derivative, demonstrated significant anticancer activity against both cell lines. researchgate.net
Furthermore, 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinones were tested for their cytotoxic effects on PC-3 (prostate cancer), MCF-7 , and HT-29 cell lines. researchgate.net One of the synthesized quinazolinones showed the best cytotoxicity against the HT-29 cell line, while another was most active against MCF-7. researchgate.net
Table 3: In Vitro Cytotoxicity of Selected 6-Bromo-Quinazolinone Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | nih.govnih.gov |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 | nih.govnih.gov |
| Quinazolin-4(3H)-one hydrazide derivative (3g) | A2780 | Ovarian Carcinoma | 0.14 ± 0.03 | tandfonline.com |
| Quinazolin-4(3H)-one hydrazide derivative (3j) | MCF-7 | Breast Adenocarcinoma | 0.20 ± 0.02 | tandfonline.com |
| 6-aminosubstituted-quinazolinone derivative (20a) | HT29 | Colon Adenocarcinoma | Significant Activity | researchgate.net |
| 6-aminosubstituted-quinazolinone derivative (20a) | HCT116 | Colorectal Carcinoma | Significant Activity | researchgate.net |
Selective Toxicity Assessment Against Normal Cell Lines
The evaluation of selective toxicity is a critical step in the development of potential anticancer agents, aiming to ensure that a compound is more detrimental to cancer cells than to healthy, normal cells. In vitro studies on derivatives of 6-bromoquinazolin-4(3H)-one have demonstrated a promising degree of selectivity.
One study investigated a series of novel 2-thio-quinazoline-4(3H)-one derivatives built upon a 6-bromo-quinazolinone scaffold. nih.govresearchgate.netnih.gov The antiproliferative activity of these compounds was assessed against two human cancer cell lines, MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma), and one normal human lung fibroblast cell line, MRC-5. nih.govresearchgate.net The results indicated that the synthesized compounds were less cytotoxic to the normal MRC-5 cells when compared to the two cancer cell lines. nih.gov
Specifically, the derivative identified as compound 8a (a 6-bromo-2-substituted-thio-3-phenylquinazolin-4(3H)-one) showed a significant difference in its half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cells. nih.govnih.gov This selectivity suggests that the 6-bromoquinazolin-4(3H)-one scaffold can be a foundation for developing therapeutic agents that preferentially target tumor cells while minimizing harm to normal tissues. nih.govresearchgate.netnih.gov
| Compound | Cell Line | Cell Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Derivative 8a | MCF-7 | Breast Cancer | 15.85 ± 3.32 | nih.govresearchgate.netnih.gov |
| Derivative 8a | SW480 | Colon Cancer | 17.85 ± 0.92 | nih.govresearchgate.netnih.gov |
| Derivative 8a | MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | nih.govresearchgate.netnih.gov |
Mechanisms of Antitumor Action
The antitumor effects of quinazolinone derivatives, including those with a 6-bromo substitution, are attributed to several distinct cellular mechanisms. These compounds can interfere with fundamental processes required for tumor growth and survival.
Cell Proliferation Inhibition: A primary mechanism of action is the inhibition of cell proliferation. As demonstrated in the cytotoxicity assays against MCF-7 and SW480 cell lines, 6-bromo-quinazoline-4(3H)-one derivatives effectively suppress the growth of cancer cells. nih.govresearchgate.netnih.gov This antiproliferative effect is a hallmark of many chemotherapeutic agents and is crucial for halting tumor expansion. mdpi.com
Induction of Apoptosis: Quinazolinone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. mdpi.com For instance, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was found to facilitate the cleavage of Poly-(ADP-ribose) Polymerase (PARP), a key event in the apoptotic cascade. mdpi.com This indicates that the compound triggers an internal cellular pathway that leads to the systematic dismantling and death of the cancer cell. mdpi.com
Tubulin Polymerization Inhibition: Several quinazolinone-based compounds act as inhibitors of tubulin polymerization. mdpi.comrsc.orgacs.org Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. rsc.orgnih.gov By binding to the colchicine site on tubulin, these derivatives prevent the assembly of microtubules. rsc.orgacs.org This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately preventing cancer cells from dividing and proliferating. mdpi.comrsc.org This mechanism is a validated target for anticancer drugs, and some quinazolinone derivatives have shown potent inhibitory effects on tubulin assembly. acs.orgnih.gov
Tumor Vascular Disruption: Agents that inhibit tubulin polymerization at the colchicine site are also being developed as vascular disrupting agents (VDAs). acs.org By interfering with the microtubule cytoskeleton of endothelial cells, these compounds can cause a rapid collapse of the tumor's blood vessel network, leading to nutrient deprivation and widespread cancer cell death.
Enzyme and Receptor Modulating Activities
The 6-bromo-quinazolin-4(3H)-one scaffold serves as a versatile backbone for designing inhibitors that target a range of enzymes and receptors critical to cancer cell signaling and survival.
Poly-(ADP-ribose) Polymerase (PARP) Inhibition
PARP-1 is an enzyme crucial for DNA repair, and its inhibition is a key strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations. rjpbr.comnih.gov The quinazolinone structure is recognized as an important scaffold in the discovery of PARP-1 inhibitors. rjpbr.com In silico molecular docking studies have shown that quinazolinone derivatives can bind effectively to the active site of PARP-1, suggesting their potential as leads for developing new PARP inhibitors. rjpbr.com Furthermore, the induction of PARP cleavage by some quinazolinone derivatives is a downstream indicator of apoptosis, linking the scaffold to this critical cell death pathway. mdpi.com
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a key enzyme in the synthesis of thymidine, a nucleotide required for DNA replication. Inhibition of TS leads to a depletion of thymidine, which in turn halts DNA synthesis and cell division. Nonclassical quinazoline derivatives have been developed as potent inhibitors of TS. nih.gov Studies have shown that these compounds can exhibit significant TS inhibition, with their growth-inhibitory effects on cancer cells being reversible by the addition of thymidine, confirming that TS is the primary target. nih.gov
Tyrosine Kinase Inhibition (e.g., EGFR, HER2, Aurora A kinase)
The quinazolinone core is a well-established pharmacophore for inhibitors of tyrosine kinases, which are key regulators of cell growth, proliferation, and survival. nih.govtandfonline.comresearchgate.net
EGFR and HER2: The 4-anilinoquinazoline scaffold is the foundation for several approved drugs that target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netnih.gov Derivatives of 6-substituted 4-anilinoquinazoline have shown potent, nanomolar-range inhibition of both EGFR and HER2 kinases. nih.gov Molecular docking studies on 6-bromo quinazoline derivatives have further confirmed their potential to bind to the ATP-binding site of EGFR. nih.gov
Aurora A Kinase: Aurora A kinase is a crucial regulator of the cell cycle, and its overexpression is linked to poor prognosis in various cancers, including non-small cell lung cancer (NSCLC). nih.gov The quinazolin-4(3H)-one structure has been identified as a new template for developing Aurora A kinase inhibitors, with specific derivatives showing antiproliferative activity against NSCLC cells, including those resistant to EGFR inhibitors. nih.gov
| Compound Series | Target Kinase | Activity | Source |
|---|---|---|---|
| 6-substituted 4-anilinoquinazolines | EGFR | Potent inhibition (nanomolar IC50) | nih.gov |
| 6-substituted 4-anilinoquinazolines | HER2 | Potent inhibition (nanomolar IC50) | nih.gov |
| Quinazolin-4(3H)-one derivatives | Aurora A Kinase | Inhibitory activity and antiproliferative effects | nih.gov |
A2A Adenosine (B11128) Receptor Antagonism
The A2A adenosine receptor (A2AR) has emerged as a therapeutic target in neurodegenerative diseases and cancer. nih.govnih.gov The 2-aminoquinazoline heterocycle, particularly with a 6-bromo substitution, has proven to be a promising scaffold for designing new A2AR antagonists. nih.govnih.gov A specific derivative, 6-bromo-4-(furan-2-yl)quinazolin-2-amine , was identified as a potent antagonist with a high affinity for the human A2A receptor (hA2AR), demonstrating a Ki value of 20 nM. nih.govnih.gov This highlights the potential of the 6-bromo-quinazoline core in developing modulators for this important receptor. nih.govnih.gov
Structure Activity Relationship Sar and Pharmacophore Development for 6 Bromo 5 Methylquinazolin 4 3h One Derivatives
Impact of Bromine Substitution at Position 6 on Biological Activity
The substitution of a halogen atom, particularly bromine, at the C6 position of the quinazolinone ring is a common strategy in medicinal chemistry that significantly influences biological activity. Research has consistently shown that the presence of a halogen at this position can enhance various pharmacological properties, including anticancer and antimicrobial effects. nih.govresearchgate.net
For anticancer applications, the bromine atom at C6 is often associated with increased potency. Studies have demonstrated that 6-halo-substituted quinazolinones exhibit improved anticancer effects. nih.gov This enhancement is attributed to the electronic properties of bromine; as an electron-withdrawing group, it can modulate the electron density of the quinazolinone ring system, potentially improving interactions with biological targets like enzyme active sites. For instance, in the development of cytotoxic agents, the 6-bromo-quinazolinone scaffold is a key component in designs targeting cancer cell lines. nih.govnih.gov
In the context of antimicrobial activity, the presence of a halogen at the C6 position is also considered a critical factor for potency. researchgate.net The lipophilicity conferred by the bromine atom can facilitate the molecule's passage through bacterial cell membranes, leading to improved efficacy.
Role of the Methyl Group at Position 5 in Modulating Biological Activity
The influence of a methyl group at the C5 position of the quinazolinone ring is less extensively documented than substitutions at other positions, but it is nonetheless a critical structural feature. Position C5 is part of the fused benzene (B151609) ring, and substituents here can influence the molecule's properties through steric and electronic effects.
A methyl group is a small, lipophilic, and electron-donating group. Its presence at C5 can impact the planarity of the ring system and create steric hindrance, which may affect how the molecule binds to its biological target. This steric influence can be crucial for orienting the molecule within a binding pocket, potentially leading to enhanced selectivity for a specific target enzyme or receptor. Studies on C5-substituted anilinoquinazoline (B1252766) derivatives have shown this position to be relevant for activity as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.net
Influence of Substituents at the N3 and C2 Positions on Efficacy and Selectivity
The N3 and C2 positions of the quinazolin-4(3H)-one core are the most frequently modified sites for modulating biological activity. Substitutions at these positions project into the solvent-exposed region in many enzyme active sites, providing a powerful handle to fine-tune potency, selectivity, and pharmacokinetic properties.
Substitutions at the N3 Position: The N3 position is often substituted with various alkyl, aryl, or heterocyclic moieties. The nature of the N3 substituent can drastically alter the compound's activity. For example, in the realm of anticonvulsant agents, a butyl group at N3 was found to be effective in preventing seizure spread, while a benzyl (B1604629) group at the same position conferred strong anticonvulsant activity through a different mechanism. researchgate.net This demonstrates that even subtle changes in the N3-substituent can shift the mode of action. For antimicrobial activity, the presence of a substituted aromatic ring at the N3 position is often considered essential for high potency. researchgate.net
Substitutions at the C2 Position: The C2 position is equally important for defining the SAR of quinazolinones. A wide variety of groups, including methyl, thiol, and substituted phenyl rings, have been introduced at this position. A (3-bromophenyl) moiety at C2, for instance, led to a significant improvement in cyclin-dependent kinase 9 (CDK9) inhibitory activity. nih.gov Similarly, introducing thio-benzyl and other moieties at the C2 position has been shown to improve hydrophobic and electronic interactions with target enzymes in anticancer research. nih.gov The interplay between substituents at C2 and N3 is also critical, with studies showing a reciprocal influence where the nature of the group at one position affects the activity of the group at the other. nih.gov
The following table summarizes SAR findings for C2 and N3 substitutions from a study on CDK9 inhibitors. nih.gov
| Compound ID | C2 Substituent | N3 Substituent | C6 Substituent | CDK9 Inhibition IC₅₀ (µM) |
| 19 | p-tolyl | -H | -Cl | 0.282 |
| 20 | p-chlorophenyl | -H | -NO₂ | >1 (Reduced Potency) |
| 25 | 3-bromophenyl | -H | -CH₃ | 0.142 |
| 26 | 3-bromophenyl (as thione C=S) | -H | -CH₃ | 0.289 |
| 27 | 3-bromophenyl | -NH₂ | -CH₃ | >1 (Inactive) |
| 28 | 3-bromophenyl | -OH | -CH₃ | >1 (Inactive) |
This table is for illustrative purposes and is based on data presented in the cited literature.
Development of Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Models
To better understand and predict the biological activity of quinazolinone derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net
Both 2D-QSAR and 3D-QSAR models have been developed for various quinazolinone derivatives targeting a range of conditions, including cancer and hypertension. nih.govresearchgate.netresearchgate.net These models utilize molecular descriptors—numerical values that describe the physicochemical properties of the molecules—to predict activity.
Key aspects of QSAR modeling for quinazolinones include:
Model Generation: Algorithms like Genetic Function Algorithm (GFA) and machine learning methods such as Support Vector Machine (SVM) are used to select the most relevant descriptors and build predictive models. researchgate.netacs.org
Validation: The robustness and predictive power of QSAR models are rigorously tested using internal and external validation techniques. Statistical parameters like the squared correlation coefficient (R²), cross-validated R² (Q²), and predictive R² (R²pred) are used to assess model quality. researchgate.netresearchgate.net
Descriptor Analysis: The models identify key structural features that govern biological activity. For example, QSAR studies on quinazolinone-based AT-1a receptor blockers revealed that the surface area of negatively charged carbon atoms and the presence of specific substituents like tetrazole are crucial for activity. researchgate.net For anticancer agents, descriptors related to molecular shape and electronic properties are often found to be significant. researchgate.net
The table below summarizes key parameters from a QSAR study on quinazolin-4(3H)-ones as breast cancer inhibitors. researchgate.netresearchgate.net
| Model | R² (Correlation Coefficient) | R²adj (Adjusted R²) | Q²cv (Cross-validated Q²) | R²pred (External Validation) |
| Model 1 | 0.919 | 0.898 | 0.819 | 0.7907 |
This table illustrates the statistical robustness of a developed QSAR model.
These computational models provide valuable insights into the SAR of quinazolinones and guide the design of new, more potent analogues by predicting their activity before synthesis. nih.govresearchgate.net
Design Principles for the Development of Optimized Quinazolinone Derivatives
The accumulated SAR and QSAR data have led to the establishment of several key design principles for the optimization of quinazolinone derivatives. These strategies aim to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.
Scaffold Hopping and Bioisosteric Replacement: One effective strategy is to use the quinazolinone scaffold as a bioisostere for other known pharmacophores. For example, the 4-quinazolinone core has been successfully used as a replacement for the phthalazinone core of the PARP-1 inhibitor Olaparib, leading to the development of novel and potent anticancer agents.
Structure-Based Design and Modification: Guided by SAR findings, specific positions on the quinazolinone ring are targeted for modification. As discussed, the N3 and C6 positions are frequently altered. Design strategies often focus on introducing electronegative substituents at these positions to foster optimal polar interactions and hydrophobic contacts within the target's binding site, thereby enhancing inhibitory activity.
Molecular Hybridization: This strategy involves combining the quinazolinone scaffold with another pharmacologically active molecule to create a new hybrid compound. This approach aims to leverage the activities of both parent molecules to create a synergistic effect or a multi-target agent.
QSAR-Guided Optimization: The predictive power of QSAR models is used to prioritize which novel derivatives to synthesize. By identifying the structural features that are predicted to increase activity, researchers can focus their synthetic efforts on the most promising candidates, saving time and resources. acs.org
By applying these principles, medicinal chemists can rationally design and develop optimized quinazolinone derivatives with improved therapeutic potential for a wide range of diseases.
Future Research Directions and Potential Applications
Exploration of Novel and Efficient Synthetic Pathways for Complex Quinazolinone Derivatives
The synthesis of quinazolinone derivatives has been a subject of extensive research, with numerous methods developed to construct this privileged heterocyclic scaffold. guidechem.com Traditional methods often involve the condensation of anthranilic acid derivatives with various reagents. mediresonline.org For 6-Bromo-5-methylquinazolin-4(3H)-one, a plausible synthetic route would start from 2-amino-6-methylbenzoic acid, which would first undergo bromination to yield 2-amino-3-bromo-6-methylbenzoic acid. This intermediate could then be cyclized to form the quinazolinone core.
Future research should focus on developing more efficient and environmentally friendly synthetic strategies. One promising avenue is the use of transition-metal-catalyzed reactions, which have emerged as powerful tools in organic synthesis for their ability to streamline complex procedures, increase yields, and reduce reaction times. guidechem.com For instance, palladium-catalyzed three-component reactions of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide have been shown to efficiently construct quinazolin-4(3H)-ones. organic-chemistry.org Exploring similar multi-component reactions for the synthesis of this compound and its derivatives could lead to more atom-economical and convergent synthetic routes.
Furthermore, the development of one-pot syntheses is highly desirable to minimize purification steps and reduce solvent waste. Methodologies such as the electrochemically induced three-component cyclization of isatoic anhydrides, styrenes, and amine hydrochlorides offer an innovative approach to quinazolin-4(3H)-one synthesis. acs.org Adapting such methods for the specific substitution pattern of this compound could provide a more sustainable and efficient manufacturing process for this and related complex derivatives.
Identification of New Biological Targets and Pathways for this compound
Quinazolinone derivatives are known to interact with a diverse range of biological targets, contributing to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. mediresonline.orgujpronline.com A significant number of quinazoline-based compounds have been developed as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. guidechem.com
For this compound, a primary area of investigation would be its potential as a kinase inhibitor. The presence of the bromine atom at the 6-position is a common feature in many bioactive quinazolinones and can contribute to enhanced binding affinity and selectivity. jst.vn Molecular docking studies on related 6-bromo-quinazolinone derivatives have suggested potential interactions with the ATP-binding site of EGFR. jst.vn Future research should involve screening this compound against a panel of kinases to identify specific targets.
Beyond kinases, other potential biological targets for this compound warrant investigation. For example, some quinazolinone derivatives have shown activity against enzymes such as dihydrofolate reductase and phosphodiesterases. ujpronline.com Additionally, the bromodomain-containing protein 9 (BRD9), an epigenetic reader involved in cancer, has been identified as a target for 6-methylquinazolin-4(3H)-one-based compounds. nih.gov Given the structural similarities, exploring the interaction of this compound with BRD9 and other bromodomains could reveal novel therapeutic opportunities. The identification of new biological targets will be crucial in understanding the full therapeutic potential of this specific quinazolinone derivative.
Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level
A thorough understanding of the mechanism of action at the molecular level is paramount for the rational design and development of new therapeutic agents. For this compound, once a primary biological target is identified, detailed mechanistic studies will be essential.
If the compound is found to be a kinase inhibitor, for instance, it will be important to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to characterize its binding interactions with the target protein. Techniques such as X-ray crystallography of the compound in complex with its target can provide atomic-level insights into the binding mode and guide further structural optimization.
Molecular dynamics simulations can complement experimental studies by providing a dynamic view of the ligand-protein interactions and helping to understand the structural basis for selectivity. jst.vn Furthermore, cell-based assays will be necessary to elucidate the downstream effects of target engagement. This includes investigating the impact on signaling pathways, cell cycle progression, and apoptosis. For example, if this compound targets EGFR, its effect on downstream signaling molecules like Akt and ERK should be examined.
Development of Multi-Targeted Quinazolinone Agents for Complex Diseases
Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways. mdpi.com Consequently, agents that can simultaneously modulate multiple targets, known as multi-targeted or polypharmacological agents, are gaining increasing attention. nih.gov The quinazolinone scaffold is particularly well-suited for the development of such agents due to its chemical versatility and its ability to interact with various biological targets. ujpronline.com
This compound could serve as a valuable starting point for the design of multi-targeted agents. By strategically modifying the substituents on the quinazolinone core, it may be possible to engineer compounds that inhibit multiple kinases involved in cancer progression, such as EGFR, VEGFR, and PDGFR. nih.gov This approach could offer advantages over single-target therapies by potentially overcoming drug resistance and achieving synergistic therapeutic effects.
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is another promising strategy. ujpronline.com For instance, the quinazolinone core of this compound could be linked to other bioactive moieties to create hybrid molecules with dual or multiple modes of action. This could be particularly relevant for complex diseases where a multi-pronged therapeutic approach is beneficial.
Application of this compound in Chemical Biology as Research Probes
Chemical probes are small molecules that are used to study biological systems by selectively interacting with a specific protein or pathway. The development of potent and selective chemical probes is crucial for target validation and for dissecting complex biological processes. Quinazolinone derivatives have shown promise as chemical probes, particularly as fluorescent probes for biological imaging.
Given its defined chemical structure, this compound could be developed into a chemical probe. For example, the bromine atom at the 6-position provides a handle for further chemical modification, such as the introduction of a fluorescent tag or a reactive group for covalent labeling of the target protein. A 6-brominated 3,4-dihydro-3-methyl-2(1H)-quinazolinone has been utilized as a starting point for the development of chemical probes for bromodomains. acs.org
A well-characterized chemical probe based on the this compound scaffold could be an invaluable tool for studying the biology of its specific target. Such a probe could be used to visualize the subcellular localization of the target protein, to track its dynamics in living cells, and to identify new binding partners. This would not only advance our fundamental understanding of the biological role of the target but could also facilitate the discovery of new therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-5-methylquinazolin-4(3H)-one, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization of 5-bromo anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, followed by hydrazine hydrate treatment under reflux (120–130°C) to yield the quinazolinone core. Key intermediates are characterized using IR (e.g., C=O stretch at 1686 cm⁻¹) and NMR (e.g., δ 2.48 ppm for CH₃) . TLC with cyclohexane:ethyl acetate (2:1) confirms reaction progress .
Q. How is structural confirmation achieved for this compound derivatives?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.25–8.76 ppm) and carbon signals (e.g., C=O at ~170 ppm) .
- Elemental analysis : Verify Br content (e.g., 31.12% observed vs. 31.37% calculated) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 254.08 for C₉H₈BrN₃O) .
Q. What biological activities are associated with quinazolinone derivatives, and how are preliminary screenings conducted?
- Methodology : Derivatives are tested for antimicrobial activity via agar diffusion (e.g., against E. coli or S. aureus) and cytotoxicity using MTT assays. Schiff base derivatives (e.g., 5a-j) show enhanced activity due to electron-withdrawing substituents .
Advanced Research Questions
Q. How can bromination efficiency be optimized in the quinazolinone core?
- Methodology : Use bromine in acetic acid (20% v/v) at room temperature for 12–24 hours, achieving ~55% yield. For higher regioselectivity, employ iodine monochloride as a milder halogenation agent . Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 substrate:Br₂) to minimize di-brominated byproducts .
Q. What strategies address low yields in hydrazine-mediated cyclization steps?
- Methodology : Optimize solvent polarity (e.g., ethanol instead of water for precipitation) and reaction time (3–4 hours under reflux). Adding catalytic acetic acid improves cyclization kinetics by protonating intermediates .
Q. How do substituent variations impact bioactivity, and how are SAR studies designed?
- Methodology : Synthesize analogs (e.g., Schiff bases with 4-methoxybenzaldehyde) and compare IC₅₀ values. Electron-withdrawing groups (e.g., -Br, -NO₂) enhance antimicrobial activity, while bulky substituents reduce solubility . Use docking studies (e.g., with E. coli DNA gyrase) to rationalize activity trends .
Q. How to resolve contradictions in reported antimicrobial data across studies?
- Methodology : Standardize assay conditions (e.g., Mueller-Hinton agar, 37°C incubation). Cross-validate using multiple strains and controls. For example, discrepancies in MIC values may arise from solvent effects (DMSO vs. water) or inoculum size variations .
Q. What computational tools aid in crystallographic analysis of quinazolinone derivatives?
- Methodology : Use SHELX for small-molecule refinement and WinGX for data processing. For high-throughput phasing, SHELXC/D/E pipelines robustly handle twinned or low-resolution data .
Methodological Notes
- Purification : Recrystallize from ethanol or ethyl acetate to ≥95% purity. Use column chromatography (silica gel, hexane:EA gradient) for polar byproducts .
- Analytical Troubleshooting : If NMR is inconclusive, employ X-ray crystallography (e.g., SHELXL-refined structures) or 2D NMR (COSY, HSQC) for ambiguous protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
